2,6-Methanoazirino[2,3-f]isoindole(9CI)
Description
2,6-Methanoazirino[2,3-f]isoindole(9CI) (CAS 107083-25-0) is a polycyclic heteroaromatic compound with the molecular formula C₉H₄N₂. Its structure features a fused aziridine-isoindole system bridged by a methano group, forming a rigid, planar aromatic framework. The anthracene-like ring system in 9CI acts as a fluorophore, enabling applications in fluorescence-based molecular recognition, particularly in DNA interaction studies . Its unique conjugated system and stacking surface area distinguish it from structurally related compounds, as discussed below.
Properties
CAS No. |
107083-25-0 |
|---|---|
Molecular Formula |
C9H4N2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4,9-diazatetracyclo[5.3.1.02,6.08,10]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C9H4N2/c1-4-6-2-10-3-7(6)5(1)9-8(4)11-9/h2-3H,1H2 |
InChI Key |
ABPFYMWAXDEAHH-UHFFFAOYSA-N |
SMILES |
C1C2=C3C(=N3)C1=C4C2=CN=C4 |
Canonical SMILES |
C1C2=C3C(=N3)C1=C4C2=CN=C4 |
Synonyms |
2,6-Methanoazirino[2,3-f]isoindole(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Methanoazirino[2,3-f]isoindole(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the aziridine and isoindole rings.
Industrial Production Methods
Industrial production of 2,6-Methanoazirino[2,3-f]isoindole(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Methanoazirino[2,3-f]isoindole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, resulting in different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce ring-opened compounds.
Scientific Research Applications
2,6-Methanoazirino[2,3-f]isoindole(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Methanoazirino[2,3-f]isoindole(9CI) involves its interaction with molecular targets through its reactive aziridine and isoindole rings. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with the Same Molecular Formula
identifies 4,6-Methanocyclobuta[3,4]cyclopent[1,2-d]imidazole(8CI,9CI) (CAS 19563-89-4) as a structural isomer of 9CI, sharing the molecular formula C₉H₄N₂ but differing in connectivity (Table 1).
Table 1: Structural Comparison of C₉H₄N₂ Isomers
| Compound Name | CAS Number | Key Structural Features |
|---|---|---|
| 2,6-Methanoazirino[2,3-f]isoindole(9CI) | 107083-25-0 | Azirine-isoindole fusion with anthracene-like fluorophore |
| 4,6-Methanocyclobuta[3,4]cyclopent[1,2-d]imidazole(8CI,9CI) | 19563-89-4 | Cyclobutane-cyclopentane fused imidazole system |
- Conjugation Differences : 9CI’s extended π-conjugation (anthracene moiety) enhances fluorescence, whereas the cyclobutane-imidazole system in the isomer lacks comparable aromaticity, reducing its optical activity .
- Reactivity : The strained aziridine ring in 9CI increases susceptibility to nucleophilic attack compared to the more stable imidazole core of its isomer.
Functional Analogues in Fluorescence Studies
compares 9CI with compounds 3–6 , which share core structural components but vary in fluorophore size and substitution (Table 2).
Table 2: Fluorescence Properties of 9CI and Analogues
| Compound | Fluorophore Type | Fluorescence Response (With DNA) | Key Finding |
|---|---|---|---|
| 9CI | Anthracene ring | High | Large stacking surface enhances signal |
| 3, 4 | Small aromatic rings (e.g., benzene) | Negligible | Insufficient π-conjugation |
| 5 | Same as 9CI | High | Confirms anthracene’s critical role |
| 6 | Substituted anthracene | Moderate | Positional substitutions disrupt conjugation |
Research Findings and Implications
Fluorophore Optimization : The anthracene ring in 9CI is critical for fluorescence, as smaller or substituted analogues (e.g., compounds 3–4, 6) underperform .
Structural Isomerism : Despite identical molecular formulas, 9CI and its isomer (CAS 19563-89-4) diverge in reactivity and optical behavior due to differences in conjugation and ring strain .
For example, other 9CI-classified compounds (e.g., sodium salts in ) are unrelated structurally or functionally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
